2-Heptadecanone

Description

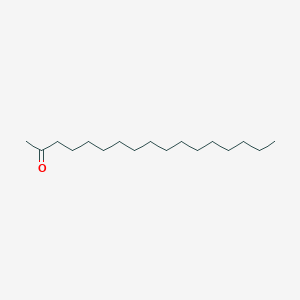

Structure

3D Structure

Properties

IUPAC Name |

heptadecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTCXPXLRKTHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075061 |

Source

|

| Record name | 2-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | 2-Heptadecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

318.00 to 320.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2922-51-2 |

Source

|

| Record name | 2-Heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01M5W012RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C |

Source

|

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Heptadecanone?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Heptadecanone (CAS No. 2922-51-2), a long-chain aliphatic methyl ketone.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound.

Chemical Identity and Structure

2-Heptadecanone, also known as methyl pentadecyl ketone, is a saturated fatty ketone with the chemical formula C₁₇H₃₄O.[2][3] Its structure consists of a seventeen-carbon aliphatic chain with a carbonyl group located at the second carbon position.

Molecular Structure:

Physical Properties

2-Heptadecanone is a white, solid substance at room temperature, often appearing as fine plates or flakes.[1][2] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | White solid, fine plates/flakes | [1][2] |

| Molecular Weight | 254.45 g/mol | [1] |

| Molecular Formula | C₁₇H₃₄O | [1] |

| CAS Number | 2922-51-2 | [1] |

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 47 - 50 °C | [1] | |

| Boiling Point | 318 - 320 °C | 760 mmHg | [2][3] |

| Flash Point | 80.6 °C (177 °F) | Closed Cup | [3] |

| Vapor Pressure | 0.0006 - 0.001 mmHg | 25 °C | [1][3] |

| Heat of Vaporization | 53.91 kJ/mol | [1] |

Table 3: Solubility and Partitioning

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 2.5 mg/L | 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in alcohol | [3] | |

| logP (Octanol-Water Partition Coefficient) | 7.091 - 7.3 | (estimated) | [2][3] |

Table 4: Other Physical Properties

| Property | Value | Conditions | Source(s) |

| Density | 0.83 g/cm³ | 20 °C | [1] |

| Refractive Index | 1.44 | [4] |

Chemical Properties and Reactivity

As a ketone, 2-Heptadecanone exhibits reactivity characteristic of the carbonyl functional group. It is a relatively stable compound under normal conditions.[5]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

-

Aldol Condensation: In the presence of a base, 2-Heptadecanone can potentially undergo aldol condensation, though this is more common with smaller ketones.

-

Oxidation and Reduction: While resistant to mild oxidizing agents, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. Reduction of the carbonyl group, for instance with sodium borohydride, would yield 2-heptadecanol.

-

Stability: 2-Heptadecanone is generally stable but may be sensitive to strong acids and bases which can catalyze reactions. It is incompatible with strong oxidizing agents.[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Heptadecanone.

Table 5: Spectroscopic Data Summary

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the methyl group adjacent to the carbonyl, the long methylene chain, and the terminal methyl group. | [6] |

| ¹³C NMR | A characteristic peak for the carbonyl carbon, along with signals for the methyl and methylene carbons. | [6] |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration in a ketone. | [6] |

| Mass Spectrometry (MS) | A molecular ion peak and characteristic fragmentation patterns. | [7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of long-chain ketones like 2-Heptadecanone.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound is using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of 2-Heptadecanone is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of Boiling Point

Due to its high boiling point, the determination of the boiling point of 2-Heptadecanone requires a suitable method for high-boiling liquids, such as the Thiele tube method or distillation.

-

Apparatus: Thiele tube or distillation apparatus, thermometer, heating mantle.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Solubility

The solubility of 2-Heptadecanone in various solvents can be determined by simple mixing experiments.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small, accurately weighed amount of 2-Heptadecanone (e.g., 10 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.

-

The mixture is vigorously agitated using a vortex mixer for a set period.

-

The mixture is allowed to stand, and the solubility is observed visually. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed, or the concentration of the dissolved compound can be measured using a suitable analytical technique like gas chromatography.

-

Spectroscopic Analysis

-

Sample Preparation: A small amount of 2-Heptadecanone is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For quantitative analysis, a known amount of an internal standard can be added.

-

Sample Preparation (Solid): A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Sample Preparation: A dilute solution of 2-Heptadecanone is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Data Acquisition: The solution is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the sample, and the MS provides mass spectra for identification.

Visualizations

Experimental Workflow for Property Determination

The following diagram illustrates a general workflow for the physical and chemical characterization of 2-Heptadecanone.

Caption: General experimental workflow for characterizing 2-Heptadecanone.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of 2-Heptadecanone.

Caption: Interrelation of spectroscopic data for structural confirmation.

References

- 1. 2-Heptadecanone(2922-51-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Heptadecanone | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-heptadecanone, 2922-51-2 [thegoodscentscompany.com]

- 4. 2-Heptadecanone (CAS 2922-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Heptadecanone|High-Purity Research Compound [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Heptadecanone [webbook.nist.gov]

2-Heptadecanone: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptadecanone, a long-chain methyl ketone, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a natural product in various flora and fauna, its roles as a semiochemical in insect communication and as a potential biomarker in human disease have propelled it into the forefront of chemical ecology and biomedical research. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of 2-Heptadecanone. It details the experimental protocols for its isolation and analysis, presents quantitative data on its prevalence, and elucidates the known signaling pathways in which it is involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Discovery and Synthesis

While the broader class of methyl ketones was first discovered in the aromatic plant rue (Ruta graveolens) over a century ago, the specific history of 2-Heptadecanone's initial isolation or synthesis is not extensively documented in readily available historical records.[1] Its identification is more closely tied to the advancement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which enabled the characterization of complex mixtures of volatile organic compounds from natural sources.

Synthetic routes to 2-Heptadecanone have been developed, primarily for the purpose of creating standards for analytical studies and for investigating its biological activity. Common synthetic methods include:

-

Oxidation of 2-Heptadecanol: The secondary alcohol 2-Heptadecanol can be oxidized using various oxidizing agents to yield 2-Heptadecanone.

-

Decarboxylation of β-Keto Acids: The decarboxylation of a suitable β-keto acid precursor can produce 2-Heptadecanone. This process is a common biological pathway for the formation of methyl ketones.[2]

Natural Occurrence

2-Heptadecanone is a widely distributed natural product, found in a diverse array of organisms, from microorganisms to plants and animals. Its presence is often as part of a complex mixture of volatile or semi-volatile compounds.

In Plants

2-Heptadecanone has been identified as a component of the essential oils and floral scents of various plant species. Its function in plants is thought to be primarily defensive, acting as a natural insecticide or deterrent to herbivores.[1]

| Plant Species | Plant Part | Method of Analysis | Reference |

| Ruta graveolens (Rue) | Leaves | GC-MS | [1] |

| Solanum habrochaites (Wild Tomato) | Trichomes | GC-MS | [3] |

| Various Floral Species | Flowers | Headspace SPME-GC-MS | General Literature |

In Insects

In the insect world, 2-Heptadecanone plays a crucial role as a semiochemical, a chemical signal that mediates interactions between organisms. It can function as a pheromone (communicating within a species) or an allomone (benefiting the emitter by affecting the behavior of a receiver of a different species). For instance, it has been identified as a component of the alarm pheromone in some ant species and as a deterrent in others.

| Insect Species | Function | Gland/Source | Quantitative Data (where available) | Reference |

| Formica species (Ants) | Alarm Pheromone | Dufour's Gland | - | General Literature |

| Nematode-infected insect cadavers | Ant Deterrent | Cadaver emissions | - | General Literature |

In Mammals and as a Disease Biomarker

Perhaps one of the most significant recent discoveries is the identification of 2-Heptadecanone as a potential biomarker for certain human diseases, most notably gastric cancer. Studies have shown that some cancer cell lines produce and emit this compound at higher levels than normal cells, suggesting a link to altered cellular metabolism.[4] This has opened up new avenues for the development of non-invasive diagnostic tests.

| Organism/Cell Line | Condition | Sample Type | Analytical Method | Reference |

| Human Gastric Cancer Cell Lines | Gastric Cancer | Headspace VOCs | GC-MS | [4] |

Experimental Protocols

The accurate identification and quantification of 2-Heptadecanone from complex biological matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Extraction of Volatile Organic Compounds (VOCs) from Plant and Insect Samples

Headspace Solid-Phase Microextraction (SPME)

This is a solvent-free technique ideal for sampling volatile compounds from the headspace of a sample.

-

Apparatus: SPME fiber holder and fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), gas-tight vial, heating block.

-

Procedure:

-

Place the biological sample (e.g., plant leaves, whole insect) into a gas-tight vial.

-

Seal the vial and allow the headspace to equilibrate, often with gentle heating to facilitate volatilization.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Retract the fiber and immediately introduce it into the injection port of a GC-MS for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds based on their boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Signaling Pathways and Biological Roles

Semiochemical Signaling in Insects

While the specific olfactory receptor for 2-Heptadecanone has not yet been definitively identified in most insect species, the general pathway for olfactory signal transduction is understood. It is believed to be detected by either Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of olfactory sensory neurons within the insect's antennae.

Upon binding of 2-Heptadecanone to the receptor, a conformational change is induced, leading to the opening of an associated ion channel. This results in the depolarization of the neuron and the generation of an action potential, which is then transmitted to the insect's brain, ultimately leading to a behavioral response such as alarm or repulsion.

Biosynthesis in Cancer Cells: A Link to Altered Metabolism

The production of 2-Heptadecanone in cancer cells is thought to be a consequence of metabolic reprogramming, a hallmark of cancer. Specifically, alterations in fatty acid metabolism, including the upregulation of β-oxidation, can lead to an accumulation of β-keto acids, which are precursors to methyl ketones.

In this proposed pathway, increased β-oxidation of fatty acids leads to a buildup of β-ketoacyl-CoA. A thioesterase then cleaves the CoA group to form a free β-keto acid. Subsequent decarboxylation of this β-keto acid yields 2-Heptadecanone, which can then be released from the cell as a volatile organic compound.[2] The specific enzymes and regulatory mechanisms driving this upregulation in cancer are areas of active investigation.

Future Perspectives and Conclusion

2-Heptadecanone stands as a molecule with significant untapped potential. In the field of agriculture, a deeper understanding of its role as a semiochemical could lead to the development of novel, environmentally friendly pest management strategies. In medicine, its validation as a reliable biomarker for gastric and potentially other cancers could revolutionize early detection and diagnosis.

Further research is needed to fully elucidate the specific receptors and downstream signaling cascades involved in its perception by insects. In the context of cancer biology, a more detailed characterization of the enzymatic and regulatory pathways leading to its production will be crucial for its development as a clinical biomarker.

References

- 1. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Heptadecanone|High-Purity Research Compound [benchchem.com]

The Biosynthesis of 2-Heptadecanone: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

2-Heptadecanone, a long-chain methyl ketone, is a naturally occurring compound found in a diverse range of organisms, including plants, insects, and microorganisms. It plays significant roles in chemical ecology, acting as a semiochemical for communication and as a defense compound against herbivores and pathogens. The biosynthesis of 2-heptadecanone is intricately linked to fatty acid metabolism, involving a series of enzymatic reactions that convert fatty acid precursors into the final ketone product. This technical guide provides an in-depth overview of the 2-heptadecanone biosynthetic pathway, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating natural product biosynthesis, chemical ecology, and those interested in the biotechnological production of valuable long-chain ketones.

Introduction to 2-Heptadecanone

2-Heptadecanone (C₁₇H₃₄O) is a saturated methyl ketone with the carbonyl group located at the second carbon position of a seventeen-carbon chain.[1][2] It is a volatile organic compound and has been identified as a component of essential oils in various plants, such as those from the genus Solanum, and as a constituent of cuticular lipids in insects.[1][3] In the plant kingdom, 2-heptadecanone contributes to the plant's defense mechanisms against pests.[4] In insects, it can function as a pheromone or other semiochemical involved in processes like aggregation and mating.[5] The biosynthesis of 2-heptadecanone and other methyl ketones is a growing field of study with potential applications in the flavor, fragrance, and biofuel industries through metabolic engineering of microorganisms.[6]

The Biosynthetic Pathway of 2-Heptadecanone

The biosynthesis of 2-heptadecanone originates from the fatty acid metabolic pathway. The primary route involves the modification of a C18 fatty acid precursor, likely stearic acid. While the complete pathway has been elucidated for the closely related 2-tridecanone and 2-pentadecanone in wild tomato (Solanum habrochaites), the synthesis of 2-heptadecanone is presumed to follow a homologous sequence of enzymatic reactions.

The proposed biosynthetic pathway can be summarized in the following key steps:

-

Fatty Acid Synthesis: The pathway begins with the de novo synthesis of fatty acids in the plastids.

-

Hydroxylation of Acyl-ACP: A β-ketoacyl-ACP (acyl carrier protein) intermediate of the appropriate chain length (C18 for 2-heptadecanone) is the substrate for the subsequent reactions.

-

Thioesterase Activity: A specialized thioesterase, Methylketone Synthase 2 (MKS2), hydrolyzes the β-ketoacyl-ACP to release a free β-ketoacid.[7]

-

Decarboxylation: The β-ketoacid is then decarboxylated by Methylketone Synthase 1 (MKS1), an atypical α/β-hydrolase, to yield the final 2-heptadecanone product.[7]

An alternative, less characterized pathway may involve the hydroxylation of a long-chain alkane by a cytochrome P450 monooxygenase, followed by oxidation to a ketone.

Key Enzymes in 2-Heptadecanone Biosynthesis

-

Fatty Acid Synthase (FAS) Complex: Responsible for the synthesis of the fatty acid precursors.

-

Methylketone Synthase 2 (MKS2): A thioesterase that acts on β-ketoacyl-ACPs. Homologs of this enzyme have been identified in various plants.[7][8]

-

Methylketone Synthase 1 (MKS1): A decarboxylase that converts β-ketoacids to methyl ketones.[7]

-

Cytochrome P450 Monooxygenases (CYPs): Potentially involved in an alternative pathway through alkane hydroxylation. Members of the CYP94 family are known to be involved in fatty acid hydroxylation.[9][10][11][12]

Quantitative Data on Methyl Ketone Biosynthesis

While specific quantitative data for 2-heptadecanone biosynthesis is limited, studies on related methyl ketones in engineered microorganisms provide valuable insights into the potential production levels and enzyme efficiencies.

Table 1: Production Titers of Methyl Ketones in Engineered Bacteria

| Host Organism | Genetic Modifications | Methyl Ketone(s) Produced | Titer (mg/L) | Reference |

| Escherichia coli | Overexpression of S. habrochaites MKS1 and MKS2; deletion of fermentation pathways | 2-nonanone, 2-undecanone, 2-tridecanone | ~500 | [13] |

| Pseudomonas taiwanensis | Overexpression of thioesterases and methyl ketone pathway genes; elimination of competing reactions | C11-C17 methyl ketones | 9800 (aqueous phase) | [14] |

Table 2: Enzyme Kinetic Parameters for a Fungal Methionine Synthase (Illustrative Example)

| Enzyme | Substrate | KM (µM) | kcat (min-1) | kcat/KM (min-1µM-1) | Reference |

| R. delemar MetE | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 | 1.2 | ~1.4 | [15] |

| E. coli MetE | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.4 | 12 | ~1.9 | [15] |

Note: This table is provided as an illustrative example of enzyme kinetic data presentation. Specific kinetic data for 2-heptadecanone biosynthetic enzymes are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 2-heptadecanone biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes (e.g., Cytochrome P450s)

This protocol is adapted for the expression of plant P450 enzymes in E. coli.

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Materials:

-

E. coli expression strains (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Cloning: Clone the coding sequence of the target enzyme (e.g., a candidate CYP450) into the expression vector with a His-tag.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for Fatty Acid Hydroxylase Activity

Objective: To determine the catalytic activity and substrate specificity of a purified cytochrome P450 enzyme.

Materials:

-

Purified CYP450 enzyme

-

Purified cytochrome P450 reductase (CPR)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH

-

Fatty acid substrate (e.g., stearic acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified CYP450, CPR, and the fatty acid substrate.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Extraction: Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent.

-

Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the hydroxylated products volatile for GC-MS analysis.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the hydroxylated fatty acid products.

Extraction and Quantification of 2-Heptadecanone from Biological Tissues

This protocol is suitable for the analysis of 2-heptadecanone from plant leaves or insect cuticles.

Objective: To extract and quantify the amount of 2-heptadecanone in a biological sample.

Materials:

-

Biological tissue (e.g., plant leaves, whole insects)

-

Hexane (analytical grade)

-

Internal standard (e.g., dodecane or a deuterated analog of 2-heptadecanone)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation:

-

For plants, weigh a known amount of fresh or freeze-dried tissue.

-

For insects, use a single insect or a known number of individuals.

-

-

Extraction:

-

Place the sample in a glass vial.

-

Add a known volume of hexane containing the internal standard.

-

Vortex or sonicate for a set period to extract the lipids.

-

-

Sample Cleanup (optional): For complex matrices, a cleanup step using a silica gel column may be necessary to remove polar lipids.

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS.

-

Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compounds.

-

Operate the mass spectrometer in scan mode to identify 2-heptadecanone based on its retention time and mass spectrum.

-

For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of 2-heptadecanone and the internal standard.

-

-

Quantification: Calculate the concentration of 2-heptadecanone based on the peak area ratio to the internal standard and a calibration curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes involved in 2-heptadecanone biosynthesis.

Materials:

-

Biological tissue

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the biological tissue using a suitable kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing the master mix, primers, and cDNA template.

-

Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[16]

-

Visualizations of Pathways and Workflows

Biosynthetic Pathway of 2-Heptadecanone

Caption: Proposed biosynthetic pathway of 2-heptadecanone from acetyl-CoA.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for the characterization of a biosynthetic enzyme.

Logic of a Stable Isotope Labeling Experiment

Caption: Logical flow of a stable isotope labeling experiment to trace the biosynthesis of 2-heptadecanone.

Conclusion

The biosynthesis of 2-heptadecanone is a fascinating example of how primary metabolism is co-opted for the production of specialized secondary metabolites. While the general pathway is understood, further research is needed to fully characterize the specific enzymes involved in different organisms, their kinetic properties, and the regulatory networks that control their expression. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biology of this important natural product and to explore its potential for biotechnological applications. The continued study of 2-heptadecanone biosynthesis will undoubtedly contribute to our understanding of chemical ecology and provide new avenues for the sustainable production of valuable biochemicals.

References

- 1. 2-Heptadecanone | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptadecanone [webbook.nist.gov]

- 3. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Heptadecanone|High-Purity Research Compound [benchchem.com]

- 7. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Elevated levels of CYP94 family gene expression alleviate the jasmonate response and enhance salt tolerance in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. mdpi.com [mdpi.com]

The Multifaceted Role of 2-Heptadecanone in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanone (CH₃(CH₂)₁₄COCH₃), a long-chain methyl ketone, is a significant semiochemical in the intricate world of insect chemical ecology. This volatile organic compound plays diverse roles in mediating interactions both within and between species, functioning as an allomone, kairomone, and potentially as a pheromone. Its influence on insect behavior, from deterrence to attraction, makes it a compound of interest for the development of novel pest management strategies and for a deeper understanding of insect communication. This technical guide provides an in-depth analysis of the functions of 2-Heptadecanone, detailing its biosynthesis, the signaling pathways it activates, and the experimental protocols used to elucidate its activity.

Data Presentation: Quantitative Effects of 2-Heptadecanone on Insect Behavior

The following tables summarize the quantitative data on the behavioral and electrophysiological responses of insects to 2-Heptadecanone and its analogs.

| Insect Species | Chemical Compound | Concentration/Dose | Observed Effect | Behavioral Assay Type | Reference |

| Lasius niger (Black garden ant) | 2-Heptadecanone | 1.4 ng/µl in honey water | Potent deterrent; reduced visitation to food source | Feeding Assay | [1] |

| Blattella germanica (German cockroach) | 3,11-dimethylnonacosan-2-one (C29 analog) | 1 µg | ~50% of males exhibited full wing-raising (courtship display) | Contact Pheromone Bioassay | [2] |

| Blattella germanica (German cockroach) | 3,11-dimethylheptacosan-2-one (C27 analog) | 10 µg | ~40% of males exhibited full wing-raising (courtship display) | Contact Pheromone Bioassay | [2] |

Table 1: Behavioral Responses to 2-Heptadecanone and Its Analogs.

| Insect Species | Chemical Compound | Dose | Mean EAG Response (mV) ± SE | Reference |

| Athetis dissimilis (Moth) | Acetylacetone (a ketone) | Not specified | 0.72 ± 0.07 (Male) | [3] |

| Duponchelia fovealis (European pepper moth) | (E)-11-tetradecenyl acetate (pheromone component) | 10 ng | ~0.3 mV | [4] |

| Spodoptera frugiperda (Fall armyworm) | Z9-14:OAc (pheromone component) | 100 ng | ~1.2 mV | [5] |

Table 2: Representative Electroantennography (EAG) Responses to Ketones and Other Semiochemicals. Note: Direct EAG data for 2-Heptadecanone was not available in the searched literature; these values for other ketones and pheromones provide a reference for expected response amplitudes.

Biosynthesis of 2-Heptadecanone

The biosynthesis of long-chain methyl ketones like 2-Heptadecanone in insects is believed to be derived from fatty acid metabolism. While the complete pathway is not fully elucidated for every insect species, the prevailing hypothesis involves a modification of the β-oxidation cycle.

Proposed Biosynthetic Pathway:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of long-chain fatty acids.

-

β-Oxidation Modification: Instead of complete degradation, the fatty acid undergoes a limited number of β-oxidation cycles to achieve the desired chain length.

-

Thioesterase Activity: A specific thioesterase is thought to hydrolyze a 3-ketoacyl-CoA intermediate.

-

Decarboxylation: The resulting 3-keto acid is unstable and undergoes spontaneous or enzyme-catalyzed decarboxylation to yield the final methyl ketone, 2-Heptadecanone.

Proposed biosynthetic pathway of 2-Heptadecanone.

Signaling Pathways in Insect Olfaction

The perception of 2-Heptadecanone, like other volatile semiochemicals, is initiated by its interaction with olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response.

General Olfactory Signaling Pathway:

-

Odorant Binding: 2-Heptadecanone molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant-Binding Proteins (OBPs).

-

Receptor Activation: The OBP-odorant complex is transported to the dendritic membrane of an OSN, where the odorant is released and binds to a specific olfactory receptor (OrX, a variable odorant receptor, complexed with Orco, the olfactory receptor co-receptor).

-

Ion Channel Gating: Ligand binding to the OrX/Orco complex directly gates the ion channel, leading to an influx of cations (ionotropic signaling).

-

Second Messenger Cascade (Metabotropic Signaling): In some cases, the activated receptor can also activate a G-protein (Gq or Gs).

-

Gq pathway: Activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 can open calcium channels, further depolarizing the neuron.

-

Gs pathway: Activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP), which can also modulate ion channel activity.

-

-

Depolarization and Action Potential: The influx of cations depolarizes the OSN membrane, generating an action potential that travels to the antennal lobe of the brain for processing.

General insect olfactory signal transduction pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 2-Heptadecanone's role in insect chemical ecology. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This protocol describes the collection of volatile compounds, such as 2-Heptadecanone, from live insects.[6]

Materials:

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)

-

Glass vials with PTFE-lined septa

-

Heating block or water bath (optional)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Insect Preparation: Place a single insect or a group of insects into a clean glass vial. The number of insects will depend on the expected rate of volatile emission.

-

Equilibration: Seal the vial and allow the volatiles to equilibrate in the headspace for a predetermined time (e.g., 30-60 minutes). Gentle heating (e.g., 30-40°C) can be used to increase the volatility of the compounds.

-

SPME Fiber Exposure: Carefully insert the SPME fiber through the septum into the headspace above the insect(s). Expose the fiber for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption.

-

GC-MS Analysis: Initiate the GC-MS analysis to separate and identify the collected compounds. A typical GC oven program would start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

-

Data Interpretation: Identify 2-Heptadecanone by comparing its mass spectrum and retention time to that of an authentic standard.

Workflow for SPME volatile collection and analysis.

Protocol 2: Y-Tube Olfactometer Behavioral Assay

This protocol is used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[7][8]

Materials:

-

Y-tube olfactometer

-

Purified, humidified air source

-

Flow meters

-

Odor source chambers

-

Filter paper

-

Test compound (2-Heptadecanone) and solvent (e.g., hexane)

Procedure:

-

Setup: Connect the Y-tube olfactometer to a clean, humidified air source. Use flow meters to ensure a constant and equal airflow through both arms of the olfactometer.

-

Odor Preparation: Dissolve 2-Heptadecanone in a volatile solvent to the desired concentration. Apply a small aliquot (e.g., 10 µL) of the solution to a piece of filter paper and place it in an odor source chamber. Use a filter paper with solvent only as the control.

-

Acclimation: Allow the solvent to evaporate for a few minutes before connecting the odor source chambers to the arms of the Y-tube.

-

Insect Introduction: Release a single insect at the base of the Y-tube.

-

Observation: Observe the insect's movement for a set period (e.g., 5-10 minutes). Record which arm the insect enters and the time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into an arm.

-

Replication and Controls: Test a sufficient number of insects (e.g., 30-50) for each treatment. After every few trials, rotate the Y-tube and switch the positions of the treatment and control arms to avoid positional bias. Clean the olfactometer thoroughly between testing different compounds.

-

Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.

References

- 1. Odor Coding in Insects - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Insect Olfactometers | Yashika Solutions [labitems.co.in]

2-Heptadecanone: A Volatile Organic Compound (VOC) Biomarker for Disease Detection

Executive Summary:

Volatile organic compounds (VOCs) in exhaled breath offer a promising frontier for non-invasive disease diagnosis. Among the thousands of compounds identified, 2-Heptadecanone, a long-chain methyl ketone, has emerged as a potential biomarker associated with certain malignancies, particularly lung and gastric cancers. Its presence is believed to signify altered cellular metabolism, specifically a modification of the fatty acid β-oxidation pathway within cancer cells. Detection and quantification are primarily achieved through high-sensitivity analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with pre-concentration methods. This guide provides a technical overview of 2-Heptadecanone as a VOC biomarker, detailing its biochemical origins, association with disease, and the analytical protocols for its detection for an audience of researchers, scientists, and drug development professionals.

Introduction to 2-Heptadecanone as a VOC Biomarker

2-Heptadecanone (C₁₇H₃₄O) is a saturated methyl ketone that has been identified as an endogenous VOC in human breath.[1] VOCs are metabolic byproducts that can diffuse from the bloodstream into the alveolar air and be expelled during exhalation.[2] The composition of these VOCs—the "breath print"—can reflect the metabolic state of an individual, with specific compounds or patterns being indicative of pathological processes.[3][4] Because breath collection is non-invasive, rapid, and can be performed repeatedly, VOC analysis is an area of intense research for early disease detection and monitoring.[2][5] 2-Heptadecanone has been noted in several studies as one of the many VOCs whose presence or concentration differs significantly between cancer patients and healthy controls.[1]

Association with Disease

Research has primarily linked 2-Heptadecanone to lung and gastric cancers. In these contexts, it is typically part of a larger biosignature of VOCs that, when analyzed with pattern recognition algorithms, can distinguish between healthy and diseased states.

-

Lung Cancer: Several studies have identified 2-Heptadecanone as a component of the VOC profile in the exhaled breath of patients with lung cancer.[1] It has been detected in various subtypes, including adenocarcinoma and squamous cell carcinoma.[1] While its individual diagnostic power is not fully established, its inclusion in multi-compound predictive models has shown high sensitivity and specificity for lung cancer detection.[1]

-

Gastric Cancer: In vitro studies have demonstrated that human gastric cancer cell lines (such as HGC-27 and AGS) show an increased production of methyl ketones, including 2-Heptadecanone, compared to normal stomach epithelial cells.[6] This suggests that its production is a direct result of altered cancer cell metabolism.[6]

Quantitative Data Summary

Specific quantitative data on the concentration of 2-Heptadecanone in patient samples is limited in the literature, as many studies focus on the collective predictive power of a panel of VOCs. The concentration of most breath VOCs is typically in the parts-per-billion (ppb) range.[1][7] The table below summarizes studies that have identified 2-Heptadecanone as a significant biomarker.

| Disease State | Sample Type | Finding | Analytical Method |

| Lung Cancer | Exhaled Breath | Identified as a key VOC for discriminating lung cancer patients from healthy controls.[1] | GC-MS |

| Lung Cancer (Adenocarcinoma) | Exhaled Breath | Listed as one of several distinguishing VOCs for this cancer subtype.[1] | GC-MS |

| Gastric Cancer | Cell Culture Headspace | Exclusively produced by HGC-27 cancer cell line compared to normal stomach cells.[6] | HS-SPME-GC-MS |

Biochemical Origin of 2-Heptadecanone

The production of 2-Heptadecanone and other long-chain methyl ketones in cancer cells is thought to arise from aberrant fatty acid metabolism. The proposed mechanism is a modification of the mitochondrial β-oxidation pathway. In normal β-oxidation, fatty acids are sequentially shortened to produce acetyl-CoA for energy. In some cancer cells, this process is altered to yield methyl ketones.

The pathway involves the following key steps:

-

Activation: A long-chain fatty acid (e.g., stearic acid) is activated to its Acyl-CoA form.

-

Oxidation: The Acyl-CoA undergoes the initial steps of β-oxidation, involving Acyl-CoA dehydrogenase and enoyl-CoA hydratase, to form a β-hydroxyacyl-CoA.

-

Oxidation to Ketone: The β-hydroxyacyl-CoA is oxidized by a dehydrogenase (like FadB) to form a β-ketoacyl-CoA intermediate.[6]

-

Hydrolysis: Instead of being cleaved by thiolase (the final step of normal β-oxidation), the β-ketoacyl-CoA is hydrolyzed by a specific thioesterase (such as FadM) to release a free β-keto acid.[8][9]

-

Decarboxylation: The unstable β-keto acid spontaneously or enzymatically (via a decarboxylase) loses a molecule of CO₂, resulting in the final methyl ketone product, 2-Heptadecanone.[8][10]

This altered pathway suggests a metabolic reprogramming in cancer cells that favors the production of these volatile compounds.

Analytical Methodologies for Detection

The gold standard for the analysis of VOCs in breath is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity for compound identification.[2] Due to the low concentration of VOCs, the analytical workflow typically involves three main stages: sample collection, pre-concentration, and analysis.

Detailed Experimental Protocol: HS-SPME-GC-MS

The following is a representative protocol synthesized from common methodologies for the analysis of breath VOCs like 2-Heptadecanone.[5][11]

1. Breath Sample Collection:

-

Subject Preparation: Subjects should fast for a minimum of 8 hours to minimize VOCs from recent food and drink.

-

Ambient Air Control: Before sampling, subjects should breathe ambient room air for 5-10 minutes through a filter that removes exogenous VOCs.

-

Collection: Subjects exhale into an inert container, such as a Tedlar bag or a specialized breath sampler. Discard the initial part of the breath (dead space air) to enrich the sample with alveolar air.

2. Pre-concentration (Headspace Solid-Phase Microextraction - HS-SPME):

-

Apparatus: A gas-tight syringe is used to transfer a known volume (e.g., 500 mL) of the breath sample from the collection bag into a sealed, heated glass vial.

-

Fiber Exposure: An SPME fiber is exposed to the headspace above the sample in the vial. A common fiber coating for broad VOC analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes) to allow VOCs to adsorb onto the fiber.

3. GC-MS Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., 250-280°C), where the adsorbed VOCs are thermally desorbed onto the GC column.[12]

-

Gas Chromatography (GC):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-624 (60 m x 0.25 mm ID x 1.4 µm film thickness), is commonly used.[13]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 5 min), then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C, hold for 5 min).[12][13]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-350.

-

Identification: Compounds are identified by comparing their mass spectra to a reference library (e.g., NIST) and by their retention time.

-

4. Data Processing and Analysis:

-

Chromatogram Processing: Raw data is processed to deconvolve peaks, perform baseline correction, and calculate peak areas.

-

Statistical Analysis: Peak areas corresponding to identified compounds are compared between patient and control groups using statistical tests (e.g., t-test, Mann-Whitney U test). Multivariate analysis (e.g., PCA, PLS-DA) is often used to identify patterns in the overall VOC profile.

Challenges and Future Directions

While 2-Heptadecanone shows promise as a biomarker, several challenges must be addressed for its clinical translation. The concentration of VOCs can be influenced by numerous factors, including diet, medication, and environmental exposure, leading to high inter-individual variability. There is a significant need for standardization of sample collection and analytical procedures to ensure reproducibility across different studies.[2]

Future research should focus on:

-

Large-scale longitudinal studies to validate the association of 2-Heptadecanone with disease progression and treatment response.

-

Establishing standardized concentration ranges for healthy and diseased populations.

-

Investigating the complete biochemical network that leads to its production to better understand its pathological significance.

Conclusion

2-Heptadecanone is a compelling volatile organic compound biomarker with established links to the altered metabolism of lung and gastric cancer cells. Its detection via non-invasive breath analysis using sensitive GC-MS methods represents a significant area of research for developing novel diagnostic tools. While challenges in standardization and quantification remain, continued investigation into its biochemical origins and clinical validation will be crucial in realizing its potential as a reliable biomarker for early disease detection and personalized medicine.

References

- 1. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Exhaled breath analysis for lung cancer - Dent - Journal of Thoracic Disease [jtd.amegroups.org]

- 8. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

Preliminary Studies on the Biological Activity of 2-Heptadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides an in-depth overview of the preliminary research into the biological activities of 2-Heptadecanone, a long-chain methyl ketone. While direct and extensive research on its specific anticancer effects is nascent, this document synthesizes the existing, albeit limited, evidence and proposes a framework for future investigation. The guide details its known associations with cancer, outlines hypothetical experimental protocols to assess its cytotoxic and pro-apoptotic potential, and presents relevant cellular signaling pathways. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in exploring the therapeutic potential of 2-Heptadecanone.

Introduction to 2-Heptadecanone

2-Heptadecanone (C₁₇H₃₄O), also known as methyl pentadecyl ketone, is a saturated long-chain alkyl ketone.[1] It is a white solid at room temperature and has been identified as a volatile organic compound (VOC) in various natural sources, including plants and cooked meats.[1] Recent studies in the field of volatilomics have brought 2-Heptadecanone into focus as a potential biomarker for certain diseases, particularly gastric cancer.[2] This association has spurred interest in its potential biological activities and therapeutic applications.

While research into 2-Heptadecanone as a direct therapeutic agent is in its early stages, its presence in the metabolic output of cancer cells suggests a potential role in cancer biology that warrants further investigation.[2] This guide will explore the current understanding of 2-Heptadecanone's biological context and lay out a hypothetical roadmap for evaluating its potential as an anticancer agent.

Association with Cancer and Rationale for Investigation

The primary link between 2-Heptadecanone and cancer comes from studies on volatile organic compounds emitted by cancer cell lines. Research has shown that certain human gastric cancer cell lines, such as HGC-27 and AGS, exhibit an increased production of odd-carbon methyl ketones, including 2-Heptadecanone.[2] This altered metabolic signature in cancer cells suggests that 2-Heptadecanone may be involved in cancer-related metabolic pathways, making it a molecule of interest for further biological investigation.

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs.[2] Given the association of 2-Heptadecanone with cancer cell metabolism, it is plausible to hypothesize that it may possess cytotoxic or pro-apoptotic properties against cancer cells.

Hypothetical In Vitro Cytotoxicity Study

To investigate the potential anticancer activity of 2-Heptadecanone, a preliminary in vitro cytotoxicity study is proposed. The human hepatocellular carcinoma cell line, HepG2, is selected as a model system due to the liver's central role in metabolism and the frequent use of this cell line in toxicological and cancer studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

2-Heptadecanone (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of 2-Heptadecanone is serially diluted in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of 2-Heptadecanone. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for 2-Heptadecanone against a cancer cell line (HepG2) and a normal cell line to illustrate potential selective cytotoxicity. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

| Cell Line | Compound | IC₅₀ (µM) [Hypothetical] |

| HepG2 (Human Hepatocellular Carcinoma) | 2-Heptadecanone | 25 |

| Normal Human Hepatocytes | 2-Heptadecanone | > 100 |

Potential Mechanisms of Action: Apoptosis and STAT3 Signaling

Should 2-Heptadecanone exhibit cytotoxic activity, further investigation into its mechanism of action would be warranted. Two key pathways often implicated in cancer cell death are the intrinsic apoptosis pathway and the STAT3 signaling pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is a major mechanism of programmed cell death that is regulated by the Bcl-2 family of proteins. This pathway is initiated by various intracellular stresses and converges on the mitochondria.

-

Initiation: In response to cellular stress, pro-apoptotic Bcl-2 family proteins like Bax and Bak are activated.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of pores.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

-

Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The JAK/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and angiogenesis.[3] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

-

Ligand Binding and Receptor Dimerization: The pathway is typically activated by the binding of cytokines or growth factors (e.g., IL-6) to their corresponding receptors on the cell surface, leading to receptor dimerization.

-

JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT3 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites serve as docking sites for the SH2 domains of latent STAT3 proteins in the cytoplasm. The JAKs then phosphorylate the recruited STAT3 proteins.

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 proteins dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation, and angiogenesis.

Conclusion and Future Directions

The preliminary evidence linking 2-Heptadecanone to cancer cell metabolism provides a compelling rationale for investigating its potential biological activities. While direct experimental data on its anticancer effects are currently lacking, this technical guide has outlined a hypothetical framework for such an investigation.

Future research should focus on:

-

In vitro screening: Systematically evaluating the cytotoxicity of 2-Heptadecanone against a panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of action studies: If cytotoxic activity is observed, elucidating the underlying molecular mechanisms, including its effects on apoptosis-related proteins (e.g., caspases, Bcl-2 family) and key signaling pathways like STAT3.

-

In vivo studies: Should in vitro studies yield promising results, progressing to in vivo animal models to assess the efficacy and safety of 2-Heptadecanone as a potential therapeutic agent.

The exploration of naturally occurring compounds like 2-Heptadecanone represents a valuable avenue in the ongoing search for novel anticancer therapies. The information and proposed methodologies in this guide are intended to stimulate and support further research in this promising area.

References

- 1. Strategies and Approaches of Targeting STAT3 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of 2-Heptadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptadecanone (C₁₇H₃₄O) is a long-chain methyl ketone that has garnered scientific interest due to its presence in a variety of natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of 2-Heptadecanone and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product chemistry, and drug development.

Natural Sources of 2-Heptadecanone

2-Heptadecanone has been identified in a diverse range of organisms, including plants, insects, and microorganisms. Its roles in these organisms are varied, from acting as a semiochemical in insects to being a component of essential oils in plants.

Plant Sources

2-Heptadecanone is a constituent of the essential oils and volatile profiles of several plant species. The table below summarizes some of the documented plant sources.

| Plant Species | Common Name | Plant Part |

| Humulus lupulus | Hops | Cones |

| Curcuma pierreana | A type of turmeric | Rhizome |

| Panax ginseng | Ginseng | Root |

| Kaempferia galanga | Aromatic ginger | Rhizome |

| Lonicera japonica | Japanese honeysuckle | Flower |

Insect Sources

In the insect world, 2-Heptadecanone often functions as a semiochemical, a signaling molecule that mediates interactions between organisms. A notable example is its role as a deterrent.

| Insect-related Source | Context | Role of 2-Heptadecanone |

| Nematode-Infected Insect Cadavers | Produced from cadavers of insects infected with entomopathogenic nematodes (EPNs) like Steinernema feltiae. | Potent ant deterrent. |

Microbial Sources

Certain microorganisms are capable of producing 2-Heptadecanone, often as a product of their secondary metabolism. The production of methyl ketones, including 2-Heptadecanone, has been identified in various bacteria and fungi.[1]

| Microbial Genus | Type | Context |

| Trichoderma | Fungus | Production of various volatile organic compounds (VOCs).[2] |

| Various Bacteria | Bacteria | Biosynthesis through fatty acid metabolism.[1] |

Extraction Methodologies

The extraction of 2-Heptadecanone from its natural sources depends on the matrix and the volatility of the compound. As a semi-volatile compound, methods suitable for essential oils and cuticular hydrocarbons are often employed.

From Plant Sources: Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material. This method is particularly suitable for isolating 2-Heptadecanone from plants like Humulus lupulus.

Experimental Protocol: Steam Distillation of Humulus lupulus Cones

-

Sample Preparation: Air-dry fresh hop cones at a controlled temperature (e.g., 36 ± 2 °C for 72 hours) and then grind them into a coarse powder to increase the surface area for extraction.[3]

-

Apparatus Setup: Place a known quantity of the powdered hop cones (e.g., 50-100 g) into a distillation flask.[3][4] Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1-3 L of water).[3][4]

-

Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask to boil the water, allowing the steam to pass through the plant material, carrying the volatile compounds.[3]

-

Condensation and Collection: The steam and volatile compound mixture travels to a condenser, where it is cooled, causing it to condense back into a liquid. The condensate flows into a separator where the essential oil (less dense than water) separates from the hydrosol.

-

Duration: Continue the distillation for a set period, typically 3 to 4 hours, to ensure complete extraction of the essential oils.[3][4]

-

Post-Extraction Processing: Collect the essential oil from the separator. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed, dark vial at 4 °C until analysis.[3]

-

Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 2-Heptadecanone.

From Insect Sources: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, non-lethal technique ideal for sampling volatile and semi-volatile compounds from the cuticle or headspace of insects.

Experimental Protocol: SPME-GC-MS Analysis of Insect Cuticular Compounds

-

Fiber Selection and Conditioning: Choose an appropriate SPME fiber, such as one coated with polydimethylsiloxane (PDMS), which is suitable for semi-volatile compounds. Condition the fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

-

Sample Collection (In vivo): Anesthetize the insect by cooling. Gently rub the SPME fiber over the insect's cuticle (head, thorax, and abdomen) for a defined period (e.g., 30 seconds) to adsorb the cuticular compounds.[5]

-

Thermal Desorption and GC-MS Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system.

-

Desorb the analytes onto the GC column by exposing the fiber for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250-280 °C).[5]

-

Initiate the GC-MS analysis program.

-

-

GC-MS Parameters:

-

Column: Use a nonpolar capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS).[5]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[5]

-

Oven Temperature Program: A typical program might be: hold at 60 °C for 5 minutes, then ramp at 6 °C/min to 280 °C and hold for 14 minutes, then ramp at 10 °C/min to 300 °C and hold for 7 minutes.[5]

-

Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-450.[5]

-

-